2-fluoro-N-(1-phenylethyl)pyridin-4-amine
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Overview
Description
2-fluoro-N-(1-phenylethyl)pyridin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability, lipophilicity, and metabolic resistance, making these compounds valuable in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound using fluoroboric acid . Another method involves the use of N-fluoropyridinium salts, which can be prepared by reacting pyridine with fluorine gas in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs high-yield methods such as the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), which allows for efficient fluorination under mild conditions . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(1-phenylethyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amines .
Scientific Research Applications
2-fluoro-N-(1-phenylethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and metabolic resistance.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-phenylethyl)pyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity towards enzymes or receptors . The pathways involved often include inhibition or activation of specific biochemical processes, depending on the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3-difluoropyridine
- 2,4-difluoropyridine
Uniqueness
2-fluoro-N-(1-phenylethyl)pyridin-4-amine is unique due to the presence of both a fluorine atom and a phenylethyl group, which can significantly influence its chemical and biological properties. This combination can enhance its stability, lipophilicity, and potential biological activity compared to other fluorinated pyridines .
Properties
Molecular Formula |
C13H13FN2 |
---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-fluoro-N-(1-phenylethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H13FN2/c1-10(11-5-3-2-4-6-11)16-12-7-8-15-13(14)9-12/h2-10H,1H3,(H,15,16) |
InChI Key |
MURALVDWHWBBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=NC=C2)F |
Origin of Product |
United States |
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